![molecular formula C8H12BrFN2 B2436498 3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide CAS No. 1189379-03-0](/img/structure/B2436498.png)
3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide
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Overview
Description
3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide is a chemical compound with the molecular formula C8H12BrFN2 and a molecular weight of 235.1. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom and a methylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide typically involves multiple steps. One common method includes the reaction of 3-fluoroaniline with formaldehyde and methylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and cost-effectiveness .
Chemical Reactions Analysis
Acylation Reactions
The compound undergoes acylation to form amides, a critical transformation in pharmaceutical chemistry. This reaction typically involves the reaction of the primary amine group with acylating agents (e.g., acyl chlorides, anhydrides) under catalytic conditions. The fluorine substituent enhances lipophilicity, potentially improving bioavailability in drug candidates.
Substitution Reactions
The compound participates in substitution reactions , including:
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Hydrazine/methylamine reactions : These are employed to modify the core structure, often in the presence of solvents like ethanol or tetrahydrofuran (THF) .
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Protecting group removal : Halogen atoms (e.g., bromine) can be removed via hydrogenation (H₂, palladium catalyst) in methanol or similar solvents .
Key Reaction Mechanisms
The compound’s reactivity is influenced by:
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Fluorine’s electron-withdrawing effect : Enhances stability and directs electrophilic substitution.
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Methylamino group : Acts as a nucleophile in acylation and substitution reactions .
Physical and Chemical Stability
While comprehensive data is limited, the hydrobromide salt form suggests:
Scientific Research Applications
3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased potency and selectivity. The methylamino group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide can be compared with other similar compounds, such as:
3-Fluoro-2-methylaniline: This compound lacks the methylamino group, resulting in different chemical properties and reactivity.
2-Fluoroaniline: This compound has the fluorine atom in a different position on the aniline ring, leading to variations in its chemical behavior and applications.
N-Methyl-2-fluoroaniline:
Biological Activity
3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide, with the chemical formula C8H12BrFN2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H12BrFN2
- CAS Number : 1189379-03-0
- Molecular Weight : 227.1 g/mol
The structure includes a fluorine atom and a methylamino group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways.
- Receptor Modulation : It can act as a modulator for certain receptors, potentially influencing signaling pathways that are critical for various physiological functions.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, which are being explored for therapeutic applications in infectious diseases.
- Anticancer Properties : There is emerging evidence that this compound may exhibit anticancer effects, possibly through apoptosis induction in cancer cells.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several known antibiotics, indicating a promising profile for further development.
Case Study 2: Anticancer Efficacy
In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent increase in apoptosis. Flow cytometry analysis indicated that the compound activates caspase pathways, which are essential for programmed cell death.
Properties
IUPAC Name |
3-fluoro-2-(methylaminomethyl)aniline;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2.BrH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAQPKAHZZFPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=C1F)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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